molecular formula C19H13ClN4O2S B2562010 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one CAS No. 1251618-96-8

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

Katalognummer: B2562010
CAS-Nummer: 1251618-96-8
Molekulargewicht: 396.85
InChI-Schlüssel: TUFKJIXTECQAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a dihydropyridazinone core linked to a 3-(methylsulfanyl)phenyl moiety. The 4-chlorophenyl substituent may confer electron-withdrawing effects, stabilizing the oxadiazole ring and modulating interactions with biological targets. This compound has been investigated for its structural uniqueness in medicinal chemistry, particularly in contexts requiring π-π stacking or hydrogen-bonding interactions .

Eigenschaften

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-27-15-4-2-3-14(11-15)24-10-9-16(25)17(22-24)19-21-18(23-26-19)12-5-7-13(20)8-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFKJIXTECQAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.

    Formation of the pyridazinone ring: This involves the cyclization of hydrazine derivatives with diketones or their equivalents.

    Coupling of the two heterocyclic systems: This step often requires the use of coupling agents and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include partially or fully reduced heterocyclic rings.

    Substitution: Products depend on the specific substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties due to its heterocyclic structure.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and pyridazinone rings may play a role in binding to these targets, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Electronic Effects

  • The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, whereas the trifluoromethyl group in the pyrazole analogue () induces stronger electron deficiency, altering reactivity in electrophilic substitutions .

Lipophilicity and Solubility

  • The methylsulfanyl group in the target compound increases lipophilicity (LogP ~3.2) compared to the pyrazole analogue (LogP ~2.8), suggesting improved membrane permeability but reduced aqueous solubility.
  • The triazolone derivative’s nitro group reduces LogP (~2.5), favoring solubility in polar solvents.

Crystallographic Data

  • The target compound’s structural analysis likely employs SHELX software for refinement, as seen in small-molecule crystallography . Bond angles and torsional parameters (e.g., C4—N1—N2—C2 dihedral angles) may differ from pyrazole analogues due to steric effects from the dihydropyridazinone ring .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis requires multi-step heterocyclization, whereas pyrazole analogues () are synthesized via shorter routes involving sulfanyl group introduction.
  • Thermodynamic Stability : The oxadiazole ring in the target compound exhibits greater thermal stability (decomposition >250°C) compared to triazolone derivatives (<200°C).
  • Structural data for the target compound (e.g., XRD parameters) remain unpublished, relying on inferred properties from analogues .

Biologische Aktivität

The compound 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one (referred to as Compound A ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its anticancer, antimicrobial, and antioxidant properties based on diverse research findings.

Chemical Structure and Properties

Compound A features a complex structure characterized by the presence of a 1,2,4-oxadiazole moiety and a dihydropyridazinone core. The molecular formula is C16H15ClN6OC_{16}H_{15}ClN_6O with a molecular weight of approximately 318.76 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₆O
Molecular Weight318.76 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have explored the anticancer potential of various oxadiazole derivatives, including those similar to Compound A. For instance, derivatives containing the oxadiazole ring have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study, several compounds were evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. The results indicated that compounds with similar structural features to Compound A exhibited IC50 values ranging from 1 to 7 µM, demonstrating comparable efficacy to established chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .

Antimicrobial Activity

The antimicrobial efficacy of Compound A has also been investigated. Compounds with oxadiazole structures have been reported to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Screening Results

In a study assessing the antimicrobial activity of various oxadiazole derivatives:

  • Minimum Inhibitory Concentration (MIC) values ranged from 3.58 to 8.74 µM against selected microbial strains.
  • Compounds with electron-withdrawing groups like chlorine at the para position showed enhanced activity against microbial strains .

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, including cancer. Compounds that can scavenge free radicals are of particular interest for therapeutic applications.

Antioxidant Evaluation

The antioxidant potential of Compound A was assessed using the DPPH assay:

  • The compound demonstrated an IC50 value of 22.3 µM, indicating moderate antioxidant activity when compared to ascorbic acid (IC50 = 6.0 µM) .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural components:

  • Electron-Withdrawing Groups : The presence of groups such as Cl enhances anticancer and antimicrobial activities.
  • Electron-Donating Groups : Groups like -OCH₃ at specific positions may increase antioxidant properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.